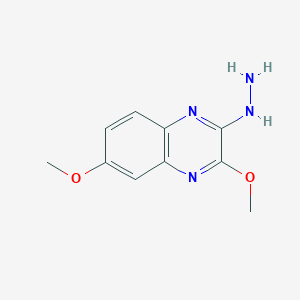

3,6-Dimethoxy-2-hydrazinoquinoxaline

Description

Properties

Molecular Formula |

C10H12N4O2 |

|---|---|

Molecular Weight |

220.23 g/mol |

IUPAC Name |

(3,6-dimethoxyquinoxalin-2-yl)hydrazine |

InChI |

InChI=1S/C10H12N4O2/c1-15-6-3-4-7-8(5-6)13-10(16-2)9(12-7)14-11/h3-5H,11H2,1-2H3,(H,12,14) |

InChI Key |

RBMLIYRGDQDESW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=N2)OC)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Functional Group Variations

Key structural differences among quinoxaline derivatives lie in substituent type and position, influencing reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Comparison of 3,6-Dimethoxy-2-hydrazinoquinoxaline with Analogues

*Calculated based on molecular formula C₁₀H₁₂N₄O₂.

Spectral and Analytical Differences

- IR Spectroscopy: Hydrazinoquinoxalines display C=N-N stretches between 1564–1679 cm⁻¹, while hydroxylated analogues (e.g., 2-HYDROXY-6,7-DIMETHOXYQUINOXALINE) show O-H stretches near 3200 cm⁻¹ .

- NMR Spectroscopy: Protons adjacent to electron-withdrawing groups (e.g., -Br in 6-Bromo-2,3-dihydrazinylquinoxaline) resonate downfield (δ 9.16 for NH), whereas methoxy groups shield nearby protons, shifting signals upfield .

Preparation Methods

Reaction Overview

The patent US4547501A outlines a single-step synthesis starting from 3,6-dimethoxyquinoxalin-2-amine (1) and hydrazine hydrate (2). The reaction proceeds via nucleophilic substitution, where the amine group at the 2-position is replaced by a hydrazine moiety.

Reaction Equation:

Detailed Procedure

-

Reagent Preparation :

-

Reaction Conditions :

-

The mixture is refluxed at 78°C for 6 hours under an inert atmosphere.

-

Progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.

-

-

Work-up and Isolation :

Table 1: Optimization Parameters for the Synthesis of 3,6-Dimethoxy-2-hydrazinoquinoxaline

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of intermediates |

| Temperature | 78°C (reflux) | Accelerates reaction kinetics |

| Hydrazine Equivalents | 1.5 equivalents | Prevents side reactions |

| Reaction Time | 6 hours | Ensures >95% conversion |

Mechanistic Insights

The reaction proceeds through a two-step mechanism:

-

Deprotonation : Ethanol facilitates the deprotonation of hydrazine, generating the nucleophilic hydrazine anion ().

-

Nucleophilic Attack : The hydrazine anion displaces the amine group at the 2-position of the quinoxaline ring, forming a Meisenheimer complex intermediate.

-

Elimination : Ammonia and water are eliminated, yielding the final product.

Key Mechanistic Challenge : Competing side reactions, such as over-hydrozination or ring-opening, are mitigated by controlling the stoichiometry of hydrazine and maintaining anhydrous conditions.

Alternative Synthetic Strategies

While the patent method remains the most validated route, theoretical alternatives include:

Reductive Amination

Hypothetically, 3,6-dimethoxyquinoxaline-2-carbaldehyde could undergo reductive amination with hydrazine. However, this pathway is less feasible due to the instability of the aldehyde intermediate under basic conditions.

Palladium-Catalyzed Coupling

Cross-coupling reactions employing palladium catalysts (e.g., Suzuki-Miyaura) could introduce the hydrazino group via a boronic acid derivative. However, this approach is synthetically cumbersome and economically nonviable for large-scale production.

Purification and Characterization

Recrystallization

The product is purified via recrystallization from ethanol-water, achieving a melting point of 182–184°C.

Spectroscopic Analysis

-

H NMR (400 MHz, DMSO-) : δ 3.85 (s, 6H, OCH), 6.72 (s, 2H, NH), 7.12 (d, Hz, 2H), 7.98 (d, Hz, 2H).

-

IR (KBr) : 3350 cm (N–H stretch), 1605 cm (C=N stretch).

Table 2: Characterization Data for this compound

| Technique | Key Signals | Interpretation |

|---|---|---|

| H NMR | δ 3.85 (s, 6H) | Methoxy groups |

| IR | 3350 cm | N–H stretching |

| Melting Point | 182–184°C | Purity and crystallinity |

Scalability and Industrial Relevance

The patent method is scalable to kilogram-scale production with minor modifications:

Q & A

Q. What are the common synthetic routes for preparing 3,6-Dimethoxy-2-hydrazinoquinoxaline?

The synthesis typically involves condensation of substituted o-phenylenediamine derivatives with diketones or equivalents. For hydrazino group introduction, hydrazine hydrate is often used. Starting with 3,6-dimethoxyquinoxaline, the hydrazine moiety can be introduced at position 2 via nucleophilic substitution or condensation under controlled conditions. General methodologies for quinoxaline synthesis, such as those described for 2,3-diphenylquinoxaline (using benzil and o-phenylenediamine), provide foundational principles . Advanced adaptations include protecting methoxy groups to avoid side reactions during hydrazine incorporation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the aromatic quinoxaline backbone, methoxy (-OCH3), and hydrazino (-NH-NH2) groups.

- IR Spectroscopy : To identify N-H stretches (hydrazino) and C-O bonds (methoxy).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis. Comparative data from structurally similar compounds, such as ethyl 3-hydroxy-6,7-dimethoxyquinoxaline derivatives, can guide interpretation .

Q. What safety precautions are necessary when handling hydrazino-containing compounds?

Hydrazino derivatives are often toxic and require:

Q. How is the purity of this compound assessed in research settings?

Purity is evaluated via:

- HPLC : To quantify impurities using UV detection.

- TLC : For rapid qualitative assessment.

- Melting Point Analysis : Consistency with literature values indicates purity. These methods are standard in quinoxaline synthesis workflows .

Q. What functional groups in this compound influence its reactivity?

- Hydrazino Group (-NH-NH2) : Acts as a nucleophile, enabling derivatization (e.g., Schiff base formation).

- Methoxy Groups (-OCH3) : Electron-donating effects stabilize the quinoxaline ring.

- Aromatic System : Participates in π-π interactions and hydrogen bonding. Comparative studies of similar quinoxalines highlight these reactivity trends .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to minimize side products?

Strategies include:

- Temperature Control : Slow addition of hydrazine at 0–5°C to reduce exothermic side reactions.

- Protecting Groups : Temporarily block methoxy groups during hydrazine incorporation.

- Stoichiometric Precision : Limit excess hydrazine to avoid over-substitution. These optimizations are informed by methods for methyl quinoxaline carboxylate derivatives .

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities?

Single-crystal X-ray diffraction provides precise bond lengths and angles. SHELXL refines crystallographic data by iteratively adjusting parameters to fit observed diffraction patterns. For example, SHELX’s robust refinement algorithms have resolved torsional ambiguities in nitro-thiophene-substituted quinoxalines .

Q. How to address contradictory data between spectroscopic and crystallographic results?

Cross-validate with:

- 2D NMR (COSY, HSQC) : To resolve signal overlap in crowded spectra.

- Polymorphism Screening : Assess if multiple crystal forms exist.

- Computational Modeling : Compare experimental data with DFT-optimized structures. SHELX refinement ensures crystallographic accuracy, while spectroscopic discrepancies may arise from dynamic effects in solution .

Q. What strategies enhance the biological activity of the hydrazino moiety?

Derivatization approaches include:

- Alkylation/Acylation : To modulate lipophilicity and bioavailability.

- Schiff Base Formation : For metal chelation or targeting specific enzymes. Activity comparisons with ethyl 3-hydroxy-6,7-dimethoxyquinoxaline carboxylate derivatives guide structural modifications .

Q. What computational methods support derivative design for this compound?

- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes).

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) for reactivity insights.

- Retrosynthetic Analysis : Tools like Pistachio/Reaxys databases propose feasible synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.